molecular formula C9H10O B049846 Allyl phenyl ether CAS No. 1746-13-0

Allyl phenyl ether

Cat. No. B049846
Key on ui cas rn: 1746-13-0
M. Wt: 134.17 g/mol
InChI Key: POSICDHOUBKJKP-UHFFFAOYSA-N
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Patent
US07304184B2

Procedure details

A mixture of bis(1,5-cyclooctadiene)iridium tetrafluoroborate [Ir(cod)2]+BF4− (0.01 mmol) and toluene (1.0 ml) was treated with phenol (1 mmol) and allyl acetate (5 mmol) with stirring at 100° C. The reaction mixtures after 5 hours and after 15 hours of the reaction were analyzed by gas chromatography. In the reaction mixture after 5 hours, phenyl allyl ether was formed in a yield of 21% with a conversion from phenol of 23%. In the reaction mixture after 15 hours, phenyl allyl ether was formed in a yield of 51% with a conversion from phenol of 51%.
[Compound]
Name
bis(1,5-cyclooctadiene)iridium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.01 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[C:6]1([OH:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C(O[CH2:17][CH:18]=[CH2:19])(=O)C>C1(C)C=CC=CC=1>[CH2:19]([O:12][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH:18]=[CH2:17].[C:6]1([OH:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
bis(1,5-cyclooctadiene)iridium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.01 mmol
Type
reactant
Smiles
F[B-](F)(F)F
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
5 mmol
Type
reactant
Smiles
C(C)(=O)OCC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
In the reaction mixture after 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C=C)OC1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07304184B2

Procedure details

A mixture of bis(1,5-cyclooctadiene)iridium tetrafluoroborate [Ir(cod)2]+BF4− (0.01 mmol) and toluene (1.0 ml) was treated with phenol (1 mmol) and allyl acetate (5 mmol) with stirring at 100° C. The reaction mixtures after 5 hours and after 15 hours of the reaction were analyzed by gas chromatography. In the reaction mixture after 5 hours, phenyl allyl ether was formed in a yield of 21% with a conversion from phenol of 23%. In the reaction mixture after 15 hours, phenyl allyl ether was formed in a yield of 51% with a conversion from phenol of 51%.
[Compound]
Name
bis(1,5-cyclooctadiene)iridium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.01 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[C:6]1([OH:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C(O[CH2:17][CH:18]=[CH2:19])(=O)C>C1(C)C=CC=CC=1>[CH2:19]([O:12][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH:18]=[CH2:17].[C:6]1([OH:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
bis(1,5-cyclooctadiene)iridium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.01 mmol
Type
reactant
Smiles
F[B-](F)(F)F
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
5 mmol
Type
reactant
Smiles
C(C)(=O)OCC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
In the reaction mixture after 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C=C)OC1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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